5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide
Description
5-Bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide is a brominated furan derivative featuring a carboxamide linker attached to a 2-(thiophen-3-yl)ethyl substituent. This compound is structurally analogous to several bioactive molecules, particularly in kinase inhibition and antimicrobial research, where the bromo-furan-carboxamide motif is a common pharmacophore .
Properties
IUPAC Name |
5-bromo-N-(2-thiophen-3-ylethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c12-10-2-1-9(15-10)11(14)13-5-3-8-4-6-16-7-8/h1-2,4,6-7H,3,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPUNGPCNPXKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Method
Step 1 : Conversion to acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2 : Reaction with 2-(thiophen-3-yl)ethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Conditions :
Table 2: Amidation Reagent Comparison
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| SOCl₂ + TEA | DCM | 70 |
| HATU + DIPEA | DMF | 82 |
| EDCl/HOBt | THF | 75 |
Note: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) enhances coupling efficiency.
One-Pot Coupling Using Carbodiimides
Direct activation of the carboxylic acid with EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) eliminates the need for isolated acid chloride:
Procedure :
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Dissolve 5-bromofuran-2-carboxylic acid (1 equiv) in DMF.
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Add EDCl (1.5 equiv), HOBt (1.5 equiv), and 2-(thiophen-3-yl)ethylamine (1.2 equiv).
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Stir at room temperature for 24 hours.
Yield : 78–82%
Alternative Approaches: Suzuki-Miyaura Coupling
For late-stage functionalization, palladium-catalyzed cross-coupling introduces the thiophene group after amide formation:
Substrate : 5-Bromo-N-(2-bromoethyl)furan-2-carboxamide
Reagents :
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Thiophen-3-ylboronic acid (1.5 equiv)
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Pd(PPh₃)₄ (5 mol%)
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K₂CO₃ (2 equiv)
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Solvent: Toluene/MeOH (1:1)
Conditions :
Table 3: Cross-Coupling Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH | 65 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 58 |
| Pd(OAc)₂ | NaHCO₃ | Dioxane | 52 |
Characterization and Validation
Synthesized 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide is validated using:
-
¹H NMR :
-
FTIR :
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan and thiophene rings can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide is a compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry, material science, and organic synthesis. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.
Anticancer Activity
One of the prominent applications of this compound is its potential anticancer properties. Research has indicated that compounds with furan and thiophene structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives similar to 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide showed significant inhibition of cell proliferation in breast cancer models.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Similar Derivative | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. A series of experiments revealed that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 100 |
| Escherichia coli | 15 | 100 |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to inhibit acetylcholinesterase activity, which is crucial for maintaining cognitive function.
Organic Electronics
5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide has shown promise in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its unique electronic properties allow for enhanced charge transport and stability.
Photovoltaic Cells
In photovoltaic applications, this compound can be utilized as a donor material in bulk heterojunction solar cells. Its ability to absorb light efficiently contributes to improved energy conversion efficiencies.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer properties of various furan-based compounds, including 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide. Researchers found that this compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Antimicrobial Efficacy
In another study published in Phytomedicine, the antimicrobial efficacy of this compound was tested against multiple pathogens. The results indicated significant antibacterial activity, prompting further investigation into its potential as a natural preservative in food products.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- Aromatic Substituents: 5-Bromo-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-furamide (): The phenyl group substituted with morpholine and chlorine enhances hydrogen bonding (via morpholine’s oxygen) and introduces halogen bonding (via chlorine). This increases polarity compared to the thiophene-ethyl group in the parent compound .
Aliphatic Substituents :
Heterocyclic Substituents
- Thiophene Derivatives: 5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-furamide (): The benzothiophene ring extends the aromatic system, enhancing π-stacking and hydrophobic interactions. The cyano group withdraws electrons, destabilizing the amide resonance . 5-Bromo-N-[2-((3-(dimethylamino)propyl)carbamoyl)benzo[b]thiophen-5-yl]furan-2-carboxamide (): Incorporates a tertiary amine, improving solubility in acidic environments, and a secondary amide for hydrogen bonding .
- Thiadiazole and Thiazole Derivatives: 5-Bromo-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (): The thiadiazole ring, with two nitrogen atoms, enables hydrogen bonding and dipole interactions, contrasting with the sulfur-only thiophene .
Electronic Effects of Substituents
Physicochemical Properties
Biological Activity
5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the bromine atom and the thiophene ring, suggest that this compound may interact with various biological targets, leading to significant pharmacological effects. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide typically involves several key steps:
- Bromination of Furan-2-carboxamide : The starting material, furan-2-carboxamide, is brominated using bromine or N-bromosuccinimide (NBS) in dichloromethane.
- Formation of Thiophene Derivative : A thiophene derivative is synthesized through functionalization reactions starting from thiophene.
- Coupling Reaction : The brominated furan derivative is coupled with the thiophene using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Biological Activity
The biological activity of 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with similar furan and thiophene moieties have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for these compounds often ranges between 0.22 to 0.25 μg/mL .
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide | S. aureus | 0.25 |
| Similar derivatives | E. coli | 0.22 |
Anticancer Activity
In addition to antimicrobial effects, preliminary studies suggest potential anticancer activity. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. The mechanism of action may involve the modulation of specific signaling pathways or direct interaction with cellular targets.
The mechanism by which 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Binding : It could bind to particular receptors on cell membranes, modulating signaling pathways critical for cell survival and growth.
- Interaction with Nucleic Acids : There is potential for interaction with DNA or RNA, disrupting essential cellular processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the furan or thiophene rings can significantly influence biological activity:
| Compound Variation | Biological Activity |
|---|---|
| 5-bromo-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide | Altered MIC values |
| 5-chloro-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide | Different enzyme inhibition profile |
Case Studies
Several case studies have reported on the efficacy of compounds related to 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide:
- Antibacterial Efficacy : A study showed that derivatives exhibited significant antibacterial activity against MRSA strains, highlighting their potential as alternatives to traditional antibiotics .
- Anticancer Properties : Another investigation indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a pathway for further drug development .
Q & A
Q. What are the key functional groups and structural features of 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide, and how do they influence its reactivity?
The compound contains a brominated furan ring, a thiophene moiety, and an amide linkage. The bromine atom enhances electrophilic substitution reactivity, while the thiophene and furan rings contribute π-electron density, influencing interactions with biological targets. The amide group enables hydrogen bonding, critical for binding to enzymes or receptors. Structural confirmation via NMR and X-ray crystallography is essential to validate the spatial arrangement, which affects molecular interactions .
Q. What synthetic routes are commonly employed for preparing 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide?
Synthesis typically involves multi-step reactions:
- Step 1: Bromination of furan-2-carboxylic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions.
- Step 2: Activation of the carboxyl group (e.g., using thionyl chloride) to form an acyl chloride intermediate.
- Step 3: Amide coupling with 2-(thiophen-3-yl)ethylamine via Schotten-Baumann or HATU-mediated reactions. Reaction optimization (solvent, temperature, catalyst) is critical for yield and purity. For example, DMF or THF solvents under inert atmospheres improve cross-coupling efficiency .
Q. How can researchers confirm the purity and structural integrity of synthesized 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide?
- HPLC/GC-MS: Quantify purity (>95% typically required for biological assays).
- NMR Spectroscopy: Assign peaks for bromine (δ 7.2–7.5 ppm for furan protons) and thiophene (δ 6.8–7.1 ppm).
- X-ray Crystallography: Resolve 3D conformation to confirm stereoelectronic effects. Contradictions in spectral data (e.g., unexpected coupling constants) may indicate byproducts requiring column chromatography for purification .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the amide coupling step?
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.
- Catalyst Choice: HATU or EDCI/HOBt systems reduce racemization compared to DCC.
- Temperature Control: Maintain 0–4°C during coupling to minimize side reactions. Recent studies suggest microwave-assisted synthesis reduces reaction time by 50% while improving yields to >80% .
Q. What computational tools are recommended for predicting the pharmacokinetics and target interactions of this compound?
- Molecular Docking (AutoDock Vina, Schrödinger): Simulate binding to cysteine proteases or kinases, leveraging the thiophene’s sulfur for hydrophobic interactions.
- ADMET Prediction (SwissADME): Estimate logP (~3.2) and solubility (<0.1 mg/mL), indicating potential bioavailability challenges.
- DFT Calculations: Analyze frontier molecular orbitals to predict sites for electrophilic attack (e.g., bromine as a leaving group) .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., fluorogenic protease assays).
- Structural Analog Comparison:
| Compound | Key Structural Difference | Reported Activity |
|---|---|---|
| 5-Bromo-N-[2-(thiophen-2-yl)ethyl]furan-2-carboxamide | Thiophene-2-yl vs. 3-yl | 10-fold lower potency against Cathepsin B |
| N-(2-(furan-2-yl)ethyl)thiophene-3-carboxamide | No bromine | Inactive in kinase inhibition |
- Mechanistic Studies: Use site-directed mutagenesis to confirm target binding residues .
Q. What strategies mitigate decomposition of 5-bromo-N-[2-(thiophen-3-yl)ethyl]furan-2-carboxamide under physiological conditions?
- Formulation: Encapsulate in PEGylated liposomes to reduce hydrolysis of the amide bond.
- Prodrug Design: Replace bromine with a methoxy group, activated enzymatically in vivo.
- Stability Assays: Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
Methodological Considerations
- Contradictory Synthesis Protocols: Cross-validate methods using TLC and intermediate characterization (e.g., FT-IR for acyl chloride formation).
- Biological Assay Design: Include positive controls (e.g., E64 for protease inhibition) and dose-response curves (10 nM–100 µM range) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
